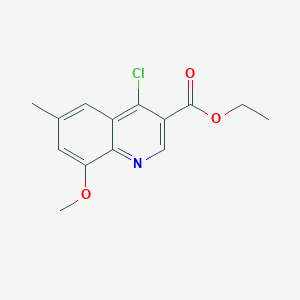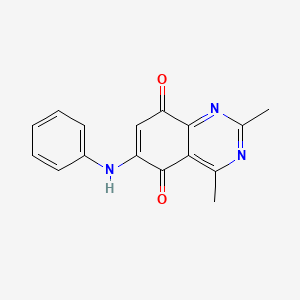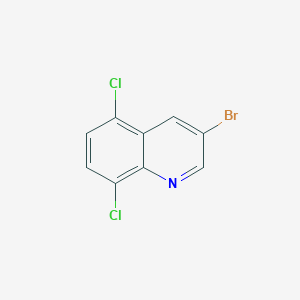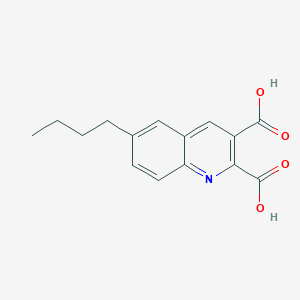
Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound that features a nitrophenyl group attached to a cyclohexanecarboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate typically involves the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reagents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(2-Aminophenyl)-4-oxocyclohexanecarboxylate.
Reduction: Formation of Methyl 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The cyclohexanone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
Ethyl 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetic properties.
Methyl 1-(2-Aminophenyl)-4-oxocyclohexanecarboxylate: The amino derivative of the compound, which can have different biological activities and applications.
Propriétés
Numéro CAS |
1385694-64-3 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-20-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15(18)19/h2-5H,6-9H2,1H3 |
Clé InChI |
SFQGYWQFRUCNIX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)







![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)




